molecular formula C8H16N2O3 B2527516 N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide CAS No. 2007924-99-2

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

Cat. No. B2527516
M. Wt: 188.227
InChI Key: IXKNHWHRGMSJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide” is a chemical compound with the CAS Number: 2007924-99-2. Its molecular weight is 188.23 and its IUPAC name is tert-butyl (3-hydroxyazetidin-1-yl)carbamate .

Physical and Chemical Properties

This compound appears as a white to yellow solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have gained prominence as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused variants. These compounds are foundational in the development of many natural products and therapeutically relevant compounds. The methodology leveraging tert-butanesulfinamide has been recognized for its ability to provide general access to a wide range of structurally diverse N-heterocycles, underscoring the importance of such chemical frameworks in scientific research and drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antioxidant Activity Analysis
The investigation and understanding of antioxidants play a crucial role in various scientific and medical fields, including food engineering, medicine, and pharmacy. A comprehensive review of the most important tests used to determine antioxidant activity highlighted the significance of these methods in assessing the antioxidant capacity of complex samples. Such assays are fundamental in clarifying the mechanisms and kinetics of processes involving antioxidants, thereby contributing to the broader comprehension of antioxidant effects in biological systems (Munteanu & Apetrei, 2021).

Biological Effects of Related Compounds
The study of acetamide, formamide, and their mono- and dimethyl derivatives has added substantially to our understanding of the biological consequences of exposure to these chemicals. Such research is critical in evaluating the commercial importance and safety of various compounds, including those structurally related to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. Insights from these studies inform the development of new compounds with minimized toxicity and environmental impact (Kennedy, 2001).

Anticancer Potentials of Natural Compounds
Natural products, such as formononetin from red clovers and the Chinese herb Astragalus membranaceus, demonstrate significant anticancer potentials by modulating various signaling pathways. This research area is particularly relevant for the development of chemopreventive and chemotherapeutic strategies with lower toxicity profiles compared to standard treatments. The exploration of natural compounds underscores the potential of utilizing chemical frameworks similar to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide for therapeutic applications (Tay et al., 2019).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)9-10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKNHWHRGMSJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

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